4-Bromo-2-(2,2-diethoxyethoxy)pyridine
CAS No.:
Cat. No.: VC13705692
Molecular Formula: C11H16BrNO3
Molecular Weight: 290.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16BrNO3 |
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Molecular Weight | 290.15 g/mol |
IUPAC Name | 4-bromo-2-(2,2-diethoxyethoxy)pyridine |
Standard InChI | InChI=1S/C11H16BrNO3/c1-3-14-11(15-4-2)8-16-10-7-9(12)5-6-13-10/h5-7,11H,3-4,8H2,1-2H3 |
Standard InChI Key | XDIXKBMAHRXLPM-UHFFFAOYSA-N |
SMILES | CCOC(COC1=NC=CC(=C1)Br)OCC |
Canonical SMILES | CCOC(COC1=NC=CC(=C1)Br)OCC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a 2,2-diethoxyethoxy chain (–OCH₂CH₂OCH₂CH₃) and a bromine atom at the 4-position. Its molecular formula is C₁₁H₁₆BrNO₃, yielding a molecular weight of 290.16 g/mol. The diethoxyethoxy group introduces steric bulk and electron-donating effects, while the bromine atom serves as a potential site for cross-coupling reactions .
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, imparting basicity (pKa ≈ 3–5 for pyridine derivatives) .
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Bromine at C4: A halogen substituent enabling Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings for further functionalization .
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Ether Chain at C2: The 2,2-diethoxyethoxy group enhances solubility in polar aprotic solvents and modulates electronic effects through oxygen’s lone pairs .
Spectroscopic Predictions
Nuclear Magnetic Resonance (NMR):
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¹H NMR:
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¹³C NMR:
– Pyridine carbons: C2 (δ 150–160 ppm), C4 (δ 120–130 ppm), C3/C5/C6 (δ 110–140 ppm) .
– Ether carbons: OCH₂ (δ 60–70 ppm), CH₃ (δ 15–18 ppm) .
Infrared (IR) Spectroscopy:
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Aromatic C–H stretches: ~3050 cm⁻¹.
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing 4-bromo-2-(2,2-diethoxyethoxy)pyridine:
Route A: Etherification Followed by Bromination
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Starting Material: 2-Hydroxypyridine.
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Ether Formation:
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Bromination:
– Use N-bromosuccinimide (NBS) or Br₂ in acetic acid to brominate the 4-position .
Route B: Bromination Followed by Etherification
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Starting Material: 4-Bromo-2-hydroxypyridine.
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Ether Formation:
– Williamson ether synthesis with 2-chloro-1,1-diethoxyethane and NaH in THF .
Optimized Synthetic Procedure (Hypothetical)
Step 1: Synthesis of 2-(2,2-Diethoxyethoxy)pyridine
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Reagents: 2-Hydroxypyridine (1.0 eq), 2-bromo-1,1-diethoxyethane (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h .
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Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Step 2: Bromination at C4
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Reagents: 2-(2,2-Diethoxyethoxy)pyridine (1.0 eq), NBS (1.1 eq), AIBN (catalytic), CCl₄, reflux, 6 h .
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Workup: Filter, concentrate, and purify via recrystallization (ethanol/water).
Yield: ~50–65% (over two steps).
Physicochemical Properties and Stability
Solubility and Stability
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Solubility:
– Highly soluble in dichloromethane, THF, and DMF; moderately soluble in ethanol; insoluble in water . -
Stability:
– Sensitive to prolonged exposure to light (risk of debromination).
– Store under inert atmosphere (N₂/Ar) at 2–8°C .
Thermal Properties
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